(R,S,R,R)-Nebivolol
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Overview
Description
(R,S,R,R)-Nebivolol is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its vasodilatory properties, which are attributed to the release of nitric oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,R,R)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the hydroxyl and amino groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process also includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(R,S,R,R)-Nebivolol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.
Reduction: The nitro groups can be reduced to amines using hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, amines, and halogenated compounds.
Scientific Research Applications
(R,S,R,R)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its cardiovascular benefits, including its role in reducing blood pressure and improving heart function.
Industry: Utilized in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
(R,S,R,R)-Nebivolol exerts its effects primarily through beta-adrenergic receptor blockade. It selectively inhibits beta-1 adrenergic receptors, reducing heart rate and myocardial contractility. Additionally, it promotes the release of nitric oxide, leading to vasodilation and improved blood flow. The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase.
Comparison with Similar Compounds
Similar Compounds
- Atenolol
- Metoprolol
- Bisoprolol
Uniqueness
(R,S,R,R)-Nebivolol stands out due to its dual mechanism of action, combining beta-blockade with nitric oxide-mediated vasodilation. This unique property makes it particularly effective in treating hypertension and heart failure, offering advantages over other beta-blockers that lack vasodilatory effects.
Properties
Molecular Formula |
C22H25F2NO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m1/s1 |
InChI Key |
KOHIRBRYDXPAMZ-GMQQQROESA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
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